molecular formula C9H10Cl2O B130347 3-(2,4-Dichlorophenyl)propan-1-ol CAS No. 146882-07-7

3-(2,4-Dichlorophenyl)propan-1-ol

Cat. No. B130347
M. Wt: 205.08 g/mol
InChI Key: NUNJMARRFKAAIM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propan-1-ol is a synthetic compound . It is also known as 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol . The molecular formula of this compound is C9H10Cl2O and it has a molecular weight of 205.08 .

Scientific Research Applications

Synthesis and Structural Studies

  • Chalcone Derivatives Synthesis : The compound has been utilized in the synthesis of chalcone derivatives via Claisen-Schmidt condensation reaction. These compounds are characterized by various spectroscopic methods and show potential in molecular interactions studies (Salian et al., 2018).

  • 1,2,3-Triazole Derivatives Synthesis : Involves in the synthesis of 1,2,3-triazole derivatives with notable antifungal activities against Candida strains. This shows the potential of the compound in developing antifungal agents (Lima-Neto et al., 2012).

  • Intermediates in Synthesis of Biological Compounds : Serves as an intermediate in the synthesis of various biologically active compounds, including antimicrobial and antiradical agents (Čižmáriková et al., 2020).

  • Photoinduced Reactivity Studies : Used in studies on photoinduced reactivity, providing insights into radical polymerizations and molecular interactions in chemical processes (Rosspeintner et al., 2009).

Antimicrobial and Antifungal Applications

  • Synthesis of Antifungal Agents : Utilized in the creation of compounds with pronounced antifungal activities, showing potential for new drug development (Chevreuil et al., 2007).

  • Antimicrobial Activity Research : Involved in the synthesis of molecules demonstrating effective antimicrobial properties, indicating its relevance in pharmaceutical research (Sivakumar et al., 2021).

  • Novel Antifungal Agent Development : Key component in the development of a novel antifungal agent with broad-spectrum activity against Candida and other fungal species, offering insights into new therapeutic avenues (Pagniez et al., 2020).

Molecular Docking and Computational Studies

  • Molecular Docking Studies : Used in molecular docking studies to understand binding mechanisms and interactions, crucial for drug design and development (Jayasudha et al., 2020).

  • Spectroscopic and Computational Analysis : Its derivatives are subjects of extensive spectroscopic and computational analyses, contributing to a deeper understanding of molecular structures and behaviors (Mary et al., 2015).

properties

IUPAC Name

3-(2,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJMARRFKAAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441728
Record name 3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)propan-1-ol

CAS RN

146882-07-7
Record name 3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Zhang, X Barros-Álvarez, JR Gillespie… - RSC Medicinal …, 2020 - pubs.rsc.org
Based on crystal structures of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) bound to inhibitors, we designed, synthesized, and evaluated two series of novel TbMetRS …
Number of citations: 11 pubs.rsc.org
M Kumar, A Kumar, M Rizvi, M Mane… - European Journal of …, 2014 - Wiley Online Library
A tandem asymmetric cross‐aldol reaction involving the in situ generation of acetaldehyde from vinyl acetate has been developed that may resolve the challenges associated with the …
TI Houjeiry - 2012 - diginole.lib.fsu.edu
This dissertation is a combination of both research and teaching experience. Part I will cover research done in the area of organocatalyzed synthesis of optically active 4-substituted 2-…
Number of citations: 2 diginole.lib.fsu.edu
JM Khurana, Kiran - Journal of Chemical Research, 2006 - journals.sagepub.com
A variety of chalcones is rapidly reduced to the corresponding tetrahydrochalcones in high yields with nickel boride, generated in situ, in dry methanol at ambient temperature. The halo, …
Number of citations: 11 journals.sagepub.com

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